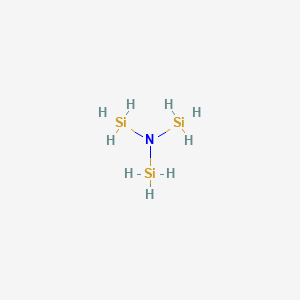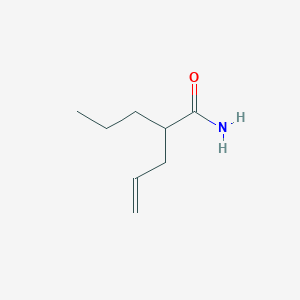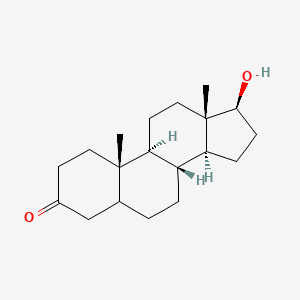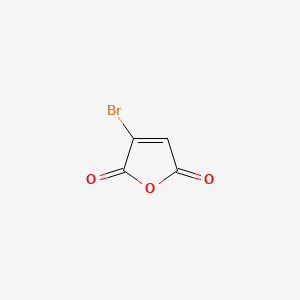
Bromomaleic anhydride
Overview
Description
Bromomaleic anhydride (BMA) is a synthetic organic compound used in various applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as an analytical reagent. BMA is a colorless, odorless solid at room temperature and is used in a variety of reactions and processes.
Scientific Research Applications
Photochemical Reactions
Bromomaleic anhydride has been used in photochemical studies. For instance, the irradiation of dithis compound in benzene results in α-aryl-α′-bromomaleic anhydrides and phenanthrene-9,10-dicarboxylic anhydrides. This process involves charge–transfer complexes in its reaction mechanism (Matsuo et al., 1972).
High-Performance Liquid Chromatography
In the field of chromatography, this compound has been utilized in the preparation of spherical copoly(2-bromomaleic anhydride/divinylbenzene) by suspension polymerization. This material, after hydrolyzation to poly(hydroxycarboxylic acid) resin, has potential as a packing material for high-performance liquid chromatography (Taguchi, Ogawa, & Sato, 1997).
Polymerization Studies
This compound's copolymerization with styrene has been extensively studied. The copolymer obtained through this process, upon dehydrobromination, results in a polymer structurally similar to the maleic anhydride moiety in the polymer chain. These studies are significant in understanding the polymerization behaviors and applications of this compound (Taguchi, Ogawa, & Sato, 1997).
Organic Synthesis and Chemical Interactions
This compound has been involved in intriguing chemical reactions, such as the transposition of aromaticity from a furan to a cyclohexane ring in furoisoindoles. This process starts with N-acylation and proceeds through a series of steps including intramolecular Diels–Alder reaction and dehydrohalogenation (Alekseeva et al., 2020).
Applications in Material Science
In material science, this compound has been used in the synthesis of alkoxymaleimides/maleic anhydrides. This involves chemoselective vinylic substitution and base-induced oxa-Michael addition as key steps, highlighting its versatility in chemical syntheses (Sahoo, Mhaske, & Argade, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that furan derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, such as covalent binding, hydrogen bonding, and π-π stacking .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
Furan derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-bromofuran-2,5-dione. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .
Biochemical Analysis
Biochemical Properties
Bromomaleic anhydride plays a significant role in biochemical reactions, particularly in the reversible or permanent chemical modification of proteins and peptides . It interacts with enzymes, proteins, and other biomolecules through its reactive anhydride group. This interaction often involves the formation of covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. These modifications can alter the activity, stability, and function of the target proteins, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of signaling proteins can lead to changes in downstream signaling events, ultimately affecting cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic residues in proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. For instance, this compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by modifying transcription factors, thereby altering their DNA-binding affinity and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. This degradation can lead to a decrease in its reactivity and effectiveness in biochemical assays. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it can effectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, such as tissue damage and inflammation. These threshold effects are important to consider when designing experiments and interpreting results. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo hydrolysis to form bromomaleic acid, which can further participate in metabolic reactions. The presence of bromine in its structure can also influence its metabolic fate, as halogenated compounds often exhibit unique metabolic properties. This compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. Its distribution can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with targeting proteins. This localization can affect its activity and function, as well as its potential impact on cellular processes .
properties
IUPAC Name |
3-bromofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRMWCKXOZFJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207988 | |
| Record name | Bromomaleic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Bromomaleic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5926-51-2 | |
| Record name | 3-Bromo-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromomaleic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5926-51-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromomaleic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomaleic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOMALEIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3EBH68XDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



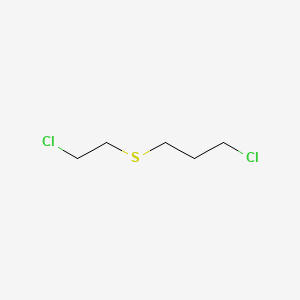
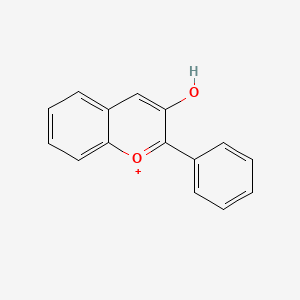
![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)



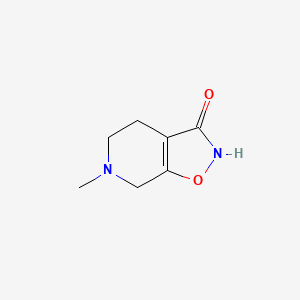

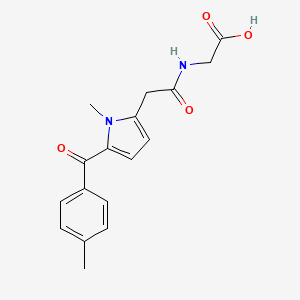
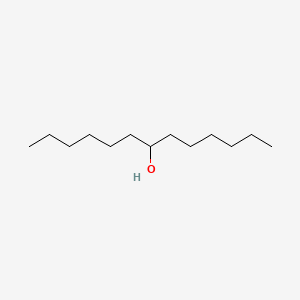
![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)
